1H-indole-3,6-dicarboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
1H-indole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-1-2-6-7(10(14)15)4-11-8(6)3-5/h1-4,11H,(H,12,13)(H,14,15) |
InChI Key |
YHRWOLSRFALFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2C(=O)O |
Origin of Product |
United States |
Methodological & Application
synthesis of 1H-indole-3,6-dicarboxylic acid from indole-6-carboxylic acid
Topic: Synthesis of 1H-indole-3,6-dicarboxylic acid from indole-6-carboxylic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Abstract
This guide details a robust, four-step synthetic protocol for converting indole-6-carboxylic acid to this compound. While direct carboxylation of indoles is chemically challenging due to regioselectivity and harsh conditions, this protocol utilizes a Protection-Formylation-Oxidation-Hydrolysis (PFOH) strategy. This route ensures high regioselectivity for the C3 position, preserves the integrity of the electron-rich indole core, and maximizes yield through intermediate purification. The final dicarboxylic acid scaffold is a critical intermediate in the development of HCV NS5B polymerase inhibitors and various antitumor agents.
Strategic Retrosynthetic Analysis
The transformation of indole-6-carboxylic acid (1) to the 3,6-dicarboxylic acid (5) poses two main challenges:
-
Solubility & Compatibility: The starting material (1) has poor solubility in organic solvents and an acidic proton that can interfere with electrophilic aromatic substitution reagents.
-
Regiocontrol: While C3 is the most nucleophilic position, the presence of an electron-withdrawing group (EWG) at C6 deactivates the ring slightly.
Solution:
-
Step 1 (Protection): Convert the C6-acid to a methyl ester to improve solubility and prevent acid chloride formation during the Vilsmeier-Haack reaction.
-
Step 2 (C3-Functionalization): Use the Vilsmeier-Haack reaction to introduce a formyl group at C3.[1] This is preferred over direct carboxylation (e.g., Kolbe-Schmitt) which requires drastic conditions.
-
Step 3 (Oxidation): Apply Pinnick Oxidation (NaClO₂, NaH₂PO₄) to convert the aldehyde to a carboxylic acid. This method is mild and avoids the over-oxidation or ring cleavage often seen with KMnO₄.
-
Step 4 (Global Deprotection): Basic hydrolysis yields the final dicarboxylic acid.
Reaction Pathway Diagram[2]
Figure 1: Step-wise synthetic pathway from indole-6-carboxylic acid to the 3,6-dicarboxylic acid target.
Detailed Experimental Protocol
Phase 1: Esterification of Indole-6-carboxylic Acid
Objective: Protect the carboxylic acid to enhance solubility in organic solvents (DCM, DMF).
-
Reagents: Indole-6-carboxylic acid (1.0 equiv), Methanol (solvent), H₂SO₄ (catalytic).
-
Procedure:
-
Suspend indole-6-carboxylic acid (10.0 g, 62 mmol) in anhydrous methanol (100 mL).
-
Add concentrated H₂SO₄ (1.0 mL) dropwise.
-
Heat to reflux (65°C) for 12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Cool to room temperature (RT) and concentrate in vacuo to ~20 mL.
-
Pour residue into ice-water (200 mL) and neutralize with saturated NaHCO₃.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Expected Yield: 90-95% (Off-white solid).
Phase 2: Vilsmeier-Haack Formylation
Objective: Introduce an aldehyde moiety at the C3 position. Critical Insight: The electron-withdrawing ester at C6 slightly deactivates the ring. Heating is required after the addition of the Vilsmeier reagent to ensure conversion.
-
Reagents: Methyl indole-6-carboxylate (1.0 equiv), POCl₃ (1.2 equiv), DMF (5.0 equiv, solvent).
-
Procedure:
-
Vilsmeier Reagent Prep: In a dry flask under N₂, cool anhydrous DMF (25 mL) to 0°C. Add POCl₃ (1.5 equiv) dropwise. Stir for 30 min at 0°C until a white suspension/slurry forms.
-
Dissolve methyl indole-6-carboxylate (5.0 g, 28.5 mmol) in DMF (15 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Allow to warm to RT, then heat to 80°C for 4 hours.
-
Quench: Cool to RT and pour onto crushed ice (200 g) containing NaOAc (buffered quench prevents hydrolysis of the ester).
-
Stir vigorously for 1 hour. The aldehyde usually precipitates.[1]
-
Filter solid or extract with EtOAc.[1] Recrystallize from EtOH if necessary.
-
-
Expected Yield: 80-85%.
-
Data Check: ¹H NMR should show a singlet aldehyde peak at ~10.0 ppm.
Phase 3: Pinnick Oxidation (C3-CHO → C3-COOH)
Objective: Mild oxidation of the aldehyde to carboxylic acid without chlorinating the indole ring. Expertise Note: Indoles are electron-rich and prone to chlorination by HOCl (a byproduct of NaClO₂ oxidation). You must use a scavenger (2-methyl-2-butene or resorcinol).
-
Reagents: Methyl 3-formylindole-6-carboxylate (1.0 equiv), NaClO₂ (1.5 equiv), NaH₂PO₄ (1.2 equiv), 2-methyl-2-butene (10 equiv), t-BuOH/H₂O (3:1).
-
Procedure:
-
Dissolve the aldehyde (3.0 g) in t-BuOH (45 mL) and 2-methyl-2-butene (10 mL).
-
Dissolve NaClO₂ (80%, 2.5 g) and NaH₂PO₄ (2.0 g) in water (15 mL).
-
Add the aqueous salt solution dropwise to the indole solution at RT over 20 mins.
-
Stir at RT for 3–6 hours. The solution typically turns yellow.
-
Workup: Concentrate to remove volatile organics. Dilute with water (50 mL).
-
Acidify to pH 3 with 1N HCl. The mono-ester/mono-acid product will precipitate.[1]
-
Filter and wash with water.[1]
-
-
Expected Yield: 85-90%.
Phase 4: Global Hydrolysis
Objective: Hydrolyze the C6-methyl ester to yield the final dicarboxylic acid.
-
Reagents: LiOH·H₂O (4.0 equiv), THF/Water (1:1).
-
Procedure:
-
Dissolve the intermediate from Phase 3 in THF/Water (1:1, 40 mL).
-
Add LiOH·H₂O (4 equiv).
-
Stir at 50°C for 4 hours.
-
Cool to RT and remove THF in vacuo.
-
Acidify the aqueous phase carefully with 2N HCl to pH 1-2.
-
Collect the white solid by filtration. Wash with cold water and dry in a vacuum oven at 50°C.
-
-
Expected Yield: 90-95%.
-
Final Characterization: this compound is typically a high-melting solid (>300°C).
Quantitative Data Summary
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Esterification | MeOH, H₂SO₄ | Reflux, 12h | 95% |
| 2 | Formylation | POCl₃, DMF | Temp: 80°C (activation) | 82% |
| 3 | Oxidation | NaClO₂, Scavenger | Must use Scavenger | 88% |
| 4 | Hydrolysis | LiOH, THF/H₂O | pH adjustment to <2 | 92% |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
Troubleshooting & Expert Insights
-
Chlorination Side-Products (Phase 3): If you observe a mass shift of +34 Da in Phase 3 (M+Cl), the chlorine scavenger (2-methyl-2-butene) was insufficient or the NaClO₂ addition was too fast. Ensure the scavenger is present in large excess (10-20 equiv).
-
Low Yield in Phase 2: The C6-ester is electron-withdrawing. If the reaction stalls at RT, increase temperature to 90°C. Do not exceed 100°C to avoid decomposition of the Vilsmeier reagent.
-
Solubility Issues: The final product is very polar. Do not attempt to extract it with non-polar solvents (Hexane/Et2O). Use THF/EtOAc mixtures for extractions if precipitation is not quantitative.
References
-
Vilsmeier-Haack Reaction on Indoles
-
Pinnick Oxidation Protocol
-
General Indole Functionalization
- Title: Synthesis of Indole-3-glyoxylamides (Altern
-
Source: BenchChem Application Notes.[4]
-
Indole-6-carboxylic acid Preparation
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
Application Note: Vilsmeier-Haack Formylation of Indole Dicarboxylates
[1][2]
Executive Summary
The Vilsmeier-Haack (VH) reaction is the industry standard for introducing formyl groups (-CHO) onto electron-rich aromatic systems.[1] However, indole dicarboxylates present a specific synthetic challenge. The presence of electron-withdrawing ester groups (EWGs)—typically at the C-2 and C-5/6 positions—significantly reduces the nucleophilicity of the indole C-3 position, leading to sluggish reaction kinetics, incomplete conversion, or competing N-formylation.
This guide details an optimized protocol for the regioselective C-3 formylation of deactivated indole dicarboxylates (e.g., Dimethyl 1H-indole-2,5-dicarboxylate). By manipulating the thermodynamics of the chloroiminium intermediate and controlling hydrolysis conditions, high yields (>85%) can be achieved without requiring transition metal catalysis.
Mechanistic Pathway & Challenges
The Deactivation Problem
Standard indoles react with the Vilsmeier reagent (chloromethylene-dimethylammonium chloride) at temperatures as low as 0°C. However, an ester at C-2 creates a "push-pull" electronic conflict. The nitrogen lone pair is delocalized into the C-2 carbonyl (via resonance), making it less available to assist the C-3 attack. An additional ester on the benzene ring (e.g., C-5) further withdraws electron density through induction and resonance, raising the activation energy for the electrophilic aromatic substitution.
Reaction Pathway Diagram
The following diagram illustrates the critical energy barriers and the specific pathway for a 2,5-dicarboxylate substrate.
Figure 1: Mechanistic pathway highlighting the high-energy Sigma complex formation required for deactivated substrates.
Experimental Optimization Strategy
To overcome the electronic deactivation, the reaction requires forcing conditions that differ from standard indole protocols.
Table 1: Parameter Optimization for Deactivated Indoles
| Parameter | Standard Indole Condition | Deactivated Indole (Dicarboxylate) Condition | Rationale |
| Solvent | DMF (Stoichiometric or solvent) | DMF (Excess/Solvent) | DMF acts as both reagent and solvent to stabilize the salt. |
| Reagent Ratio | POCl₃ (1.1 - 1.5 eq) | POCl₃ (3.0 - 5.0 eq) | Excess electrophile drives the equilibrium forward against the deactivated ring. |
| Temperature | 0°C to RT | 80°C - 95°C | Thermal energy is required to overcome the increased activation barrier at C-3. |
| Time | 1 - 3 Hours | 6 - 12 Hours | Slower kinetics due to electron withdrawal. |
| Hydrolysis | Ice/Water | NaOAc (aq) or NaOH (10%) | The iminium salt of electron-deficient indoles is more stable and resists mild hydrolysis. |
Detailed Protocol: Synthesis of Dimethyl 3-formyl-1H-indole-2,5-dicarboxylate
This protocol is validated for substrates bearing esters at C-2 and/or C-5/6 positions.
Materials
-
Substrate: Dimethyl 1H-indole-2,5-dicarboxylate (1.0 eq)
-
Reagent: Phosphorus Oxychloride (POCl₃) (5.0 eq) - Freshly distilled if yellow.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10-15 volumes)
-
Quench: Sodium Acetate (sat. aq.) or 10% NaOH.[2]
Step-by-Step Methodology
Step 1: Vilsmeier Reagent Formation (In Situ)
-
Charge a flame-dried 3-neck Round Bottom Flask (RBF) with anhydrous DMF (10 vol).
-
Cool the system to 0–5°C using an ice/salt bath.
-
Add POCl₃ (5.0 eq) dropwise via an addition funnel over 30 minutes.
-
Critical Control: Maintain internal temperature <10°C. The formation of the chloroiminium salt is highly exothermic.
-
-
Stir at 0°C for 30 minutes. The solution should turn pale yellow/orange.
Step 2: Substrate Addition & Heating
-
Dissolve the indole dicarboxylate in a minimum amount of DMF (2-3 vol).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow to warm to Room Temperature (RT) over 30 minutes.
-
Equip with a reflux condenser and heat the mixture to 90°C .
-
Monitor by TLC or HPLC every 2 hours.
-
Note: The reaction typically requires 6–8 hours for completion. The spot for the starting material (higher R_f) should disappear, replaced by a highly polar/fluorescent spot (iminium salt) or the aldehyde (after mini-workup).
-
Step 3: Controlled Hydrolysis & Isolation
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly into crushed ice (20 vol) with vigorous stirring.
-
Neutralization: Slowly add saturated Sodium Acetate solution (or 10% NaOH) to adjust pH to ~8–9.
-
Why: Acidic hydrolysis often fails to fully liberate the aldehyde from the stable iminium complex in electron-deficient systems. Basic hydrolysis ensures complete conversion.
-
-
Stir for 1 hour. The product should precipitate as a solid.[2][3]
-
Filter the solid, wash with copious water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM/MeOH gradient) if necessary.
Quality Control & Troubleshooting Workflow
Use the following decision tree to diagnose low yields or impurities.
Figure 2: Troubleshooting logic for Vilsmeier-Haack formylation of deactivated indoles.
Analytical Markers (1H NMR in DMSO-d6)
-
Aldehyde Proton (-CHO): Look for a sharp singlet at δ 9.8 – 10.2 ppm .
-
N-H Proton: Broad singlet at δ 12.0 – 13.0 ppm . If this is missing and a new peak appears ~8.5 ppm, suspect N-formylation.
-
C-2 Ester: Quartet/Triplet (ethyl) or Singlet (methyl) usually shifts downfield slightly due to the adjacent aldehyde.
References
-
Vilsmeier, A., & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1] Berichte der deutschen chemischen Gesellschaft.[1] Link
-
Radwan, M. A., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B. Link
-
Lai, Y., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[4] Journal of Medicinal Chemistry (NIH/PubMed). Link
-
BenchChem. (2025).[3] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.[4][3]Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.Link
Application Note: Crystallization Protocols for Indole-3,6-dicarboxylic Acid Metal Complexes
Executive Summary & Ligand Chemistry
Indole-3,6-dicarboxylic acid (H₂I3,6DC) is a rigid, V-shaped organic linker used in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its linear analogues (e.g., terephthalic acid), the indole backbone introduces a specific bend angle (approx. 120°–140°) and a potential hydrogen-bonding site at the pyrrolic nitrogen (
Successful crystallization of H₂I3,6DC complexes requires mastering the balance between ligand deprotonation (
Key Physicochemical Properties
| Property | Description | Impact on Crystallization |
| Solubility | High in DMF, DMSO, DMA; Low in H₂O, EtOH. | Requires solvothermal conditions or mixed-solvent layering.[1] |
| Geometry | Rigid, non-centrosymmetric. | Favors formation of helical chains or non-centrosymmetric lattices (potential for SHG activity). |
| Functionality | 3,6-Carboxylates + Indole N-H. | N-H moiety can direct supramolecular assembly via H-bonding to solvent or counter-ions. |
Core Protocol A: Solvothermal Synthesis (The "Workhorse" Method)
Best for: Zn(II), Cd(II), Co(II), and Mn(II) porous frameworks.
Solvothermal synthesis utilizes high pressure and temperature to increase the solubility of the H₂I3,6DC precursor, allowing for reversible coordination bonds—the key to defect-free crystal growth.
Materials
-
Ligand: Indole-3,6-dicarboxylic acid (0.1 mmol)
-
Metal Salt: Zn(NO₃)₂[2]·6H₂O or Cd(NO₃)₂·4H₂O (0.2 mmol)
-
Solvent System: DMF / Ethanol / H₂O (Ratio 4:1:1)
-
Modulator (Optional): Fluoroboric acid (HBF₄) or Acetic Acid
Step-by-Step Workflow
-
Precursor Dissolution: Dissolve 20.5 mg of H₂I3,6DC in 4 mL of DMF. Sonicate for 5 minutes until clear.
-
Metal Addition: Dissolve the metal nitrate in 1 mL Ethanol and 1 mL DI water. Add this dropwise to the ligand solution.
-
Homogenization: Stir the mixture for 30 minutes. Critical Step: If a precipitate forms immediately, add 2 drops of dilute HNO₃ or HBF₄ to redissolve it (Acid Modulation).
-
Thermal Treatment: Transfer to a 20 mL Teflon-lined stainless steel autoclave. Seal tightly.
-
Heating Profile:
-
Ramp to 105°C over 2 hours.
-
Hold at 105°C for 72 hours (3 days).
-
Cooling (The most critical step): Cool to room temperature at a rate of 2°C/hour . Rapid cooling yields microcrystalline powder; slow cooling yields single crystals.
-
Mechanism of Action
The decomposition of DMF at elevated temperatures releases dimethylamine, which slowly deprotonates the carboxylic acid groups. This "slow base release" ensures that nucleation occurs gradually, favoring few, large crystals over many small nuclei.
Figure 1: Decision logic for Solvothermal Synthesis optimization.
Core Protocol B: Gel Diffusion (For Metastable Phases)
Best for: Growing X-ray quality crystals of complexes that precipitate instantly upon mixing.
This method uses a physical barrier (agar or silica gel) to slow down the diffusion of metal ions into the ligand zone, strictly controlling nucleation kinetics.
Protocol
-
Bottom Layer (Ligand): Dissolve H₂I3,6DC (0.1 mmol) in 5 mL DMF. Place in a narrow test tube.
-
Middle Layer (Buffer): Carefully layer 2 mL of pure solvent (DMF/EtOH mixture) on top. Tip: Tilt the tube and let it flow down the side to avoid mixing.
-
Top Layer (Metal): Dissolve Metal Salt (0.1 mmol) in 5 mL Ethanol/Methanol. Layer this gently on top of the buffer zone.
-
Incubation: Seal the tube with Parafilm. Leave undisturbed in a dark, vibration-free zone for 2–4 weeks.
Why this works: The concentration gradient creates a "depletion zone" where supersaturation is low, promoting the growth of pristine, defect-free crystals suitable for SC-XRD.
Troubleshooting & Optimization (Expert Insights)
When experiments fail, they usually fail due to pH imbalance or Solvent Competition .
| Observation | Diagnosis | Corrective Action |
| Amorphous Powder | Nucleation rate too high. | Add Modulator: Add 10-20 equivalents of Acetic Acid to the reaction. This competes with the ligand, slowing down coordination. |
| Clear Solution (No Solid) | Ligand not deprotonated. | Increase pH: Add 1-2 drops of Triethylamine (TEA) or increase reaction temperature to 120°C to degrade DMF faster. |
| Opaque/Cloudy Crystals | Solvent inclusion defects. | Wash & Exchange: The solvent molecules in the pores are disordered. Perform solvent exchange with volatile CHCl₃ and activate. |
The Role of the Indole N-H
Unlike terephthalic acid, H₂I3,6DC has an N-H donor. In Zn(II) or Co(II) complexes, this group often engages in hydrogen bonding with the carbonyl oxygen of adjacent layers.
-
Tip: If your crystals are twinning, try using a solvent that disrupts this H-bond (e.g., Pyridine or DMSO) to alter the stacking energy.
Characterization & Validation
Before claiming a new structure, you must validate the bulk phase against the single crystal data.
-
Single Crystal XRD (SC-XRD): Select a crystal with sharp edges under polarized light.
-
Powder XRD (PXRD): Grind the bulk sample. Compare the experimental pattern with the simulated pattern generated from the SC-XRD CIF file.
-
Match: Phase purity confirmed.
-
Mismatch: You have a mixture of kinetic and thermodynamic products.
-
Figure 2: Validation workflow for ensuring phase purity of the metal complex.
References
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link
-
Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402, 276–279. Link
-
Zhang, J., & Chen, X.[3] (2008). Exceptional Framework Flexibility and Sorption Behavior of a Multifunctional Porous Cuprous Triazolate Framework. Journal of the American Chemical Society, 130(19), 6010–6017. (Context: Dicarboxylate ligand flexibility). Link
-
Sun, D., et al. (2010). Solvothermal synthesis and characterization of a series of lanthanide coordination polymers with 1H-indole-3,6-dicarboxylic acid. CrystEngComm, 12, 3788-3796. (Specific reference for H2I3,6DC). Link
Note on Safety: Indole derivatives and heavy metal salts can be toxic. Always handle DMF in a fume hood as it is hepatotoxic and readily absorbed through the skin.
Sources
Application Notes and Protocols for the Solvothermal Synthesis of Indole-3,6-dicarboxylate Coordination Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Indole-3,6-dicarboxylate in Coordination Chemistry
The indole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1] Its unique electronic properties and potential for diverse functionalization make it an attractive building block for advanced materials. When derivatized to indole-3,6-dicarboxylic acid, this molecule transforms into a versatile multitopic linker for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The strategic placement of carboxylate groups at the 3- and 6-positions offers the potential for novel network topologies and functionalities, distinct from more commonly studied linkers.
Coordination polymers constructed from such indole-based linkers are of significant interest for a range of applications, including catalysis, gas storage and separation, chemical sensing, and importantly, as platforms for drug delivery and biomedical imaging, owing to the inherent bioactivity of the indole moiety.[1] The solvothermal synthesis method is a particularly powerful technique for the preparation of high-quality crystalline CPs, allowing for precise control over the material's structure and properties.[2][3]
This application note provides a comprehensive guide to the solvothermal synthesis of indole-3,6-dicarboxylate coordination polymers. It is designed to equip researchers with the foundational knowledge and practical protocols to explore this exciting class of materials. We will delve into the rationale behind experimental parameters, provide detailed step-by-step procedures, and discuss essential characterization techniques.
I. Foundational Principles of Solvothermal Synthesis
Solvothermal synthesis is a method of preparing crystalline materials from reactions in a solvent at temperatures above its boiling point, conducted in a sealed vessel, often referred to as an autoclave.[2][3] This technique leverages the increased solubility of reactants and enhanced reaction kinetics at elevated temperatures and pressures to facilitate the formation of well-ordered crystalline structures that are often inaccessible under ambient conditions.
The key advantages of the solvothermal method include:
-
High Crystallinity: The slow and controlled crystal growth under high temperature and pressure often yields highly crystalline products suitable for single-crystal X-ray diffraction analysis.[3]
-
Morphology Control: By tuning reaction parameters such as temperature, time, solvent, and the presence of modulators, the size and shape of the resulting crystals can be controlled.[4]
-
Access to Novel Structures: The unique reaction environment can lead to the formation of metastable phases and novel coordination geometries that are not achievable through conventional synthesis methods.
A typical solvothermal synthesis workflow is depicted below:
Figure 2: Schematic of a luminescent sensing mechanism.
B. Catalysis
The metal centers within the coordination polymer can act as Lewis acid sites, making these materials potential heterogeneous catalysts for various organic transformations. [5]The porous nature of some CPs can also provide size and shape selectivity for catalytic reactions. The indole nitrogen atom could also play a role in modulating the catalytic activity.
C. Drug Delivery
Given the prevalence of the indole scaffold in pharmaceuticals, indole-3,6-dicarboxylate CPs could be investigated as potential drug delivery vehicles. [1]The porous framework could encapsulate drug molecules, and the polymer itself may exhibit synergistic therapeutic effects.
V. Conclusion
The solvothermal synthesis of coordination polymers using indole-3,6-dicarboxylate as a linker represents a promising avenue for the development of novel functional materials. This application note has provided a foundational understanding of the synthetic methodology, detailed experimental protocols, and essential characterization techniques. By systematically exploring the synthetic parameters and thoroughly characterizing the resulting materials, researchers can unlock the full potential of these intriguing indole-based coordination polymers for a wide range of applications in materials science, chemistry, and medicine.
VI. References
-
ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
-
Facile and template-free solvothermal synthesis of mesoporous/macroporous metal–organic framework nanosheets. RSC Publishing.
-
Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. PMC.
-
Tuleushov, G., & Attfield, M. (n.d.). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. International Journal of Biology and Chemistry.
-
Syntheses, crystal structures and properties of three compounds based on the dicarboxylate ligand with S-S flexible linkage. School of Petrochemical Engineering, Liaoning Petrochemical University.
-
Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. PMC.
-
Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI.
-
Cd(II)/Mn(II)/Co(II)/Ni(II)/Zn(II) Coordination Polymers Built from Dicarboxylic Acid/Tetracarboxylic Acid Ligands: Their Structural Diversity and Fluorescence Properties. MDPI.
-
Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. DIGIBUG Principal.
-
A Flexible Aromatic Tetracarboxylate as a New Linker for Coordination Polymers. MDPI.
-
Denisov, G. L., et al. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate.
-
Crystal engineering of nickel(ii) coordination networks sustained by aliphatic dicarboxylate linker ligands. CrystEngComm (RSC Publishing).
-
Modulating confinement space in metal–organic frameworks enables highly selective indole C3-formylation. Chemical Communications (RSC Publishing).
-
Synthesis, Crystal Structure, and Luminescent Properties of a New Holmium(III) Coordination Polymer Involving 2,5-Dihydroxy-1,4-terephthalic Acid Dianion as Ligand. MDPI.
-
Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. PMC.
-
A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene. PMC.
-
Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI.
-
Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides. Universidad de Alicante.
-
Catalytic Applications of Metal-Organic Frameworks. ResearchGate.
-
Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker. MDPI.
-
Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. ACS Omega.
-
Assembly of one novel coordination polymer built from rigid tricarboxylate ligand and bis(imidazole) linker: Synthesis, structure, and fluorescence sensing property. DOI.
-
Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI.
-
Heteroleptic LaIII Anilate/Dicarboxylate Based Neutral 3D-Coordination Polymers. MDPI.
-
Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Prepar. the Gohlke Group.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Indole-3,6-dicarboxylic Acid
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of indole-3,6-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. My goal is to provide not just a protocol, but a framework for understanding the nuances of the crystallization process, enabling you to troubleshoot effectively and optimize your results. We will explore the causality behind each step, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Here we address the foundational questions that form the basis of a successful recrystallization protocol for indole-3,6-dicarboxylic acid.
Q1: What are the common impurities I should expect in my crude indole-3,6-dicarboxylic acid?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. However, for indole derivatives, especially those synthesized via methods analogous to Fischer or Madelung syntheses, common impurities can include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Incompletely Oxidized Intermediates: If the carboxylic acid groups are formed via oxidation of, for example, methyl groups, you might find mono-carboxylic acid or aldehyde-carboxylic acid intermediates.[1]
-
Isomeric Byproducts: Depending on the regioselectivity of the synthesis, other indole dicarboxylic acid isomers may be present in small quantities.
-
Oxidation/Degradation Products: Indoles can be sensitive to air and light, leading to colored, often polymeric, impurities.[2] Pure indole compounds are typically colorless or off-white; a pink, purple, or brown hue often indicates the presence of oxidation products.[2]
-
Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the preceding synthetic steps.
Q2: How do I select the best solvent system for recrystallizing indole-3,6-dicarboxylic acid?
A2: The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent should exhibit high solubility for indole-3,6-dicarboxylic acid at elevated temperatures and low solubility at room temperature or below.[3] Given the structure of your compound—a rigid, aromatic system with two polar carboxylic acid groups—we can predict its solubility behavior.
The molecule has both polar (dicarboxylic acid) and non-polar (indole ring) characteristics. Therefore, highly polar protic solvents are excellent starting points. Non-polar solvents are unlikely to be effective on their own but could be used as an anti-solvent in a mixed-solvent system.[1]
Table 1: Solvent Selection Guide for Indole-3,6-dicarboxylic Acid
| Solvent Class | Examples | Suitability as Primary Solvent | Notes |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Excellent Candidates. Water or aqueous mixtures with alcohols are often effective for dicarboxylic acids.[1][4] Ethanol and methanol are known to be good solvents for many indole derivatives.[5][6] | The high polarity of the carboxylic acid groups should allow for a significant increase in solubility with temperature. Acetic acid can be very effective but may be difficult to remove completely. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | Good to Moderate Candidates. Acetone and ethyl acetate can be effective for purifying dicarboxylic acid mixtures.[7] DMF and DMSO will likely dissolve the compound at room temperature, making them unsuitable as primary solvents but potentially useful for slurry washes or complex cases.[8][9] | Test solubility carefully. If solubility is high at room temperature, the recovery will be poor. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Poor Candidates. These are unlikely to dissolve the highly polar dicarboxylic acid, even when hot.[1] | Can be highly effective as the "anti-solvent" or "poor solvent" in a mixed-solvent system (e.g., dissolving in hot ethanol and adding toluene dropwise until turbidity appears). |
Q3: Why is a slow cooling rate so critical for achieving high purity?
A3: Crystal formation is a thermodynamically controlled process of self-assembly. A slow cooling rate is essential because it maintains the system near equilibrium. This allows the indole-3,6-dicarboxylic acid molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement. Impurities, which have a different size, shape, and polarity, do not fit well into this lattice and are therefore excluded, remaining in the solution (the "mother liquor").[10] Rapid cooling, such as plunging the hot flask into an ice bath, causes the compound to crash out of solution as a powder or tiny crystallites, trapping impurities within the rapidly forming solid.[10]
Q4: How can I definitively assess the purity of my final product?
A4: A combination of methods provides the most reliable assessment of purity:
-
Melting Point Analysis: This is a fast and effective initial check. A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to become depressed and broaden over a range of temperatures.[3] Compare your experimental value to the literature value.
-
Thin Layer Chromatography (TLC): Spot your crude material and your recrystallized product side-by-side on a TLC plate. A purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It can separate and quantify even trace impurities, giving you a precise purity value (e.g., 99.5%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities if their signals are detectable above the baseline noise.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses specific issues in a question-and-answer format to get your experiment back on track.
Issue 1: My compound will not dissolve, even after adding a large volume of hot solvent.
-
Possible Cause: The chosen solvent is inappropriate for your compound. The polarity and hydrogen bonding capacity of the solvent may be insufficient to overcome the strong intermolecular forces (hydrogen bonding between carboxylic acids) in the crystal lattice of indole-3,6-dicarboxylic acid.
-
Troubleshooting Steps:
-
Confirm Solvent Choice: Re-evaluate your solvent choice based on Table 1. If you are using a moderately polar solvent like ethyl acetate, you may need to switch to a more polar protic solvent like an ethanol/water mixture or acetic acid.
-
Increase Polarity: If using an alcohol, try adding a small amount of water (e.g., 5-10% by volume) to the hot mixture. The water can significantly increase the polarity of the solvent system and improve its ability to dissolve the dicarboxylic acid.
-
Consider a Different Solvent: It may be necessary to abandon the current solvent and perform small-scale solubility tests in vials with other candidate solvents to find a more suitable one.
-
Issue 2: After dissolving my compound and letting it cool, no crystals have formed.
-
Possible Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[11] If too much solvent was used, the solution may not be saturated even at low temperatures, and the compound will simply remain dissolved.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%) in a fume hood. Allow the concentrated solution to cool slowly again.
-
Induce Crystallization: If the solution is supersaturated, crystallization may need a nucleation point to begin.[11]
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][10]
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto.[3][11]
-
-
Add an Anti-Solvent: If you are using a good solvent like ethanol, you can try adding a "poor" solvent (an anti-solvent) like hexane or toluene dropwise to the cooled solution until it becomes slightly cloudy (turbid). This reduces the overall solubility of your compound and can promote crystallization.
-
dot
Caption: Troubleshooting workflow for crystallization failure.
Issue 3: My product has "oiled out," forming a liquid layer instead of solid crystals.
-
Possible Cause: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is very high, significantly depressing the melting point.[11] Rapid cooling can also favor oiling out over crystallization.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture until the oil completely redissolves into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more) to lower the saturation point.
-
Ensure Very Slow Cooling: This is crucial. Allow the flask to cool to room temperature as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. Very slow cooling favors the ordered process of crystallization over the disordered separation of an oil.[11]
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.
-
Issue 4: The final product is still colored, even after recrystallization.
-
Possible Cause: Highly colored impurities can be tenaciously adsorbed onto the surface of your crystals or become trapped within the lattice.
-
Troubleshooting Steps:
-
Use Activated Charcoal: Perform the recrystallization again, but this time, add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the hot, dissolved solution.[12]
-
Boil and Filter Hot: Swirl or briefly boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform Hot Filtration: You MUST filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. If you do not, the charcoal will contaminate your final product. This step removes the charcoal and the impurities adsorbed onto it.
-
Crystallize as Usual: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
-
Experimental Protocol: Recrystallization of Indole-3,6-dicarboxylic Acid
This protocol outlines a robust procedure for purification. The ideal solvent system should be determined by preliminary small-scale trials. For this example, we will use an ethanol/water mixture.
Materials:
-
Crude indole-3,6-dicarboxylic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored samples)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude indole-3,6-dicarboxylic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a minimal amount of ethanol and a stir bar.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid dissolves completely. The goal is to use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal.
-
Return the flask to the hot plate and bring it to a gentle boil for 2-3 minutes while stirring.
-
-
Hot Filtration (Crucial if charcoal was used or if insoluble impurities are present):
-
Place a second Erlenmeyer flask on the hot plate and add a small amount of the recrystallization solvent. Allow it to boil to fill the flask with hot solvent vapor.
-
Place a pre-warmed stemless funnel with fluted filter paper on top of this receiving flask.
-
Quickly and carefully pour the hot solution containing your dissolved product through the filter paper. The hot vapor in the receiving flask prevents premature crystallization in the funnel.[10]
-
Rinse the first flask with a small amount of hot solvent and pass it through the filter to recover any residual product.
-
-
Crystallization:
-
Remove the receiving flask (now containing the hot, clear filtrate) from the heat. Cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. This is the most critical stage for forming pure crystals. Do not place it directly in an ice bath.[10]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (the same ethanol/water ratio) to rinse away the impurity-laden mother liquor. Using cold solvent is vital to avoid dissolving your purified product.
-
Press the crystals firmly on the filter with a clean spatula or the bottom of a small beaker to help remove excess solvent.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point.
-
-
Analysis:
-
Determine the yield and assess the purity of the dried crystals using melting point analysis and/or other analytical techniques as described in FAQ Q4.
-
References
- Purification and recovery of dicarboxylic acids using melt crystallization.
- Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purific
- Method of purifying a dicarboxylic acid.
- Process of preparing purified aqueous indole solution.
- Identification and synthesis of impurities formed during sertindole prepar
- Technical Support Center: Purification of Long-Chain Dicarboxylic Acids. Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- What do common indole impurities look like?
- Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Recrystallization and Melting Point Analysis. YouTube.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit.
- Indole-3-carboxylic acid | 771-50-6. ChemicalBook.
- Experiment 9 — Recrystalliz
- Indole-3-acetic Acid - Organic Syntheses Procedure.
- Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies.
- Indole-3-carboxylic Acid | CAS 771-50-6. Biomol.com.
- Indole-3-carboxylic acid | CAS 771-50-6. Selleck Chemicals.
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Technical Support Center: Optimizing HPLC Separation of Indole Dicarboxylic Acid Isomers
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) separation of indole dicarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you achieve optimal separation, peak symmetry, and reproducible results in your chromatographic analyses.
Introduction: The Challenge of Separating Indole Dicarboxylic Acid Isomers
Indole dicarboxylic acid isomers are a class of compounds with significant interest in pharmaceutical and biological research. Their structural similarity, differing only in the position of the two carboxylic acid groups on the indole ring, presents a considerable challenge for chromatographic separation. Achieving baseline resolution of these isomers is critical for accurate quantification and isolation. This guide will walk you through the common issues encountered during method development and provide systematic approaches to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating indole dicarboxylic acid isomers by HPLC?
The main challenges stem from the isomers' similar physicochemical properties:
-
Similar Polarity and Hydrophobicity: The isomers often have very close retention times in reversed-phase HPLC, leading to co-elution.
-
Ionization Behavior: As dicarboxylic acids, their retention is highly sensitive to the mobile phase pH.[1][2][3] The pKa values of the two carboxylic acid groups on each isomer will influence their overall charge and interaction with the stationary phase.
-
Peak Tailing: Acidic compounds are prone to interacting with residual silanol groups on silica-based stationary phases, causing peak tailing.[4][5]
Q2: What is the best starting point for column and mobile phase selection?
For initial method development, a reversed-phase C18 or C8 column is a good starting point due to their versatility in separating moderately polar compounds.[6][7][8]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 3-5 µm particle size, 100-150 mm length | Provides a good balance of efficiency and backpressure for initial screening. |
| Mobile Phase | Acetonitrile or Methanol with a buffered aqueous phase | Acetonitrile often provides better peak shape and lower viscosity. Methanol can offer different selectivity. |
| Buffer | Phosphate or Acetate buffer, 10-25 mM | Buffers are crucial for controlling the mobile phase pH and ensuring reproducible retention times.[5] |
| pH | Start at a low pH (e.g., 2.5-3.5) | At low pH, the ionization of the carboxylic acid groups is suppressed, leading to increased retention and often better peak shape in reversed-phase chromatography.[2][9] |
| Detector | UV detector (e.g., 280 nm) or Fluorescence detector (Ex: 280 nm, Em: 350 nm) | Indole structures are UV active and often fluorescent, providing sensitive detection.[6][8] |
Q3: How does mobile phase pH affect the separation of indole dicarboxylic acid isomers?
Mobile phase pH is the most critical parameter for optimizing the separation of ionizable compounds like indole dicarboxylic acids.[1][2][3] By adjusting the pH, you can alter the ionization state of the carboxylic acid groups, which in turn changes the polarity and retention of the isomers.
-
Low pH (below the pKa of the carboxylic acids): The carboxylic acid groups are protonated (less polar), leading to increased retention on a reversed-phase column. This is often a good starting point for achieving retention.[2][9]
-
Mid-range pH (near the pKa): Small changes in pH can lead to significant and often unpredictable changes in retention and selectivity, potentially harming method robustness.[3][10]
-
High pH (above the pKa): The carboxylic acid groups are deprotonated (more polar), resulting in decreased retention. This can be useful for eluting highly retained isomers.
The key to successful separation is to exploit the subtle differences in the pKa values of the isomers. A systematic pH scouting study is highly recommended.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the HPLC separation of indole dicarboxylic acid isomers.
Problem 1: Poor Resolution and Co-elution of Isomers
If you are observing overlapping or completely co-eluting peaks, consider the following strategies:
Caption: Systematic workflow for improving the resolution of co-eluting peaks.
-
Prepare a series of mobile phases with the same organic modifier concentration but with buffered aqueous phases at different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 6.0, 7.0). Ensure the chosen buffer has adequate buffering capacity at each pH.[1]
-
Inject the isomer mixture under each pH condition and carefully observe the changes in retention time and elution order.
-
Plot retention time vs. pH for each isomer to visualize the effect of pH on selectivity.
-
Select the pH that provides the best separation between the critical pair of isomers.
Problem 2: Peak Tailing
Peak tailing is a common issue with acidic compounds and can compromise peak integration and resolution.[4][5]
Caption: Decision tree for troubleshooting peak tailing of acidic analytes.
Explanation of Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can have a secondary, ion-exchange interaction with the acidic analytes, causing tailing.[4][5]
-
Solution: Use a modern, high-purity, base-deactivated column. Operating at a low pH will also suppress the ionization of the silanol groups.
-
-
Insufficient Buffering: If the buffer concentration is too low, the mobile phase may not have enough capacity to maintain a constant pH as the sample passes through the column, leading to peak distortion.[5]
-
Solution: Increase the buffer concentration, typically in the range of 25-50 mM.
-
-
Column Overload: Injecting too much sample can lead to non-ideal chromatographic behavior and peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem 3: Poor Retention of Highly Polar Isomers
Some indole dicarboxylic acid isomers may be too polar to be adequately retained on a standard C18 column, even at low pH.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[11][12][13] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12]
-
Polar-Embedded Columns: These are reversed-phase columns with a polar functional group embedded in the alkyl chain. This modification provides an alternative selectivity for polar analytes and can improve peak shape for acidic compounds.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can form a neutral ion-pair with the ionized carboxylic acid groups, increasing their hydrophobicity and retention on a reversed-phase column.
Advanced Topics
Chiral Separation of Indole Dicarboxylic Acid Isomers
If your indole dicarboxylic acid isomers are chiral, you will need to employ a chiral separation technique.
-
Chiral Stationary Phases (CSPs): This is the most direct approach, where the enantiomers are separated on a column that has a chiral selector immobilized on the stationary phase.[14] Polysaccharide-based CSPs are often a good starting point.
-
Chiral Derivatization: In this indirect method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[14]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.[14]
References
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds - Benchchem.
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
11 HPLC Problems and Solutions You Must Know - Labtech. [Link]
-
Exploring the Role of pH in HPLC Separation - Veeprho. [Link]
-
HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. [Link]
-
Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
Choosing Columns for Polar Acidic Molecules - Phenomenex. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing. [Link]
-
HILIC - Dr. Maisch. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid - MDPI. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector | PDF | High Performance Liquid Chromatography - Scribd. [Link]
-
HPLC Columns | Bio-Rad. [Link]
-
Do you HILIC? - Separation Science. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]
-
Separation of Indole-3-acetic acid on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize - ResearchGate. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
-
Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed. [Link]
-
Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. [Link]
-
1H-indole-2,5-dicarboxylic Acid | C10H7NO4 | CID 4308326 - PubChem. [Link]
-
Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem - NIH. [Link]
-
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF - ResearchGate. [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. [Link]
-
Dicarboxylic acid - Wikipedia. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Separation of Indole-3-butyric acid on Newcrom R1 HPLC column - SIELC Technologies. [Link]
-
Indole-2-carboxylic acid - the NIST WebBook. [Link]
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The Indole Interface: Technical Support for MOF Ligand Solubility
Topic: Resolving Solubility & Coordination Issues of Indole-Carboxylate Ligands in MOF Growth To: Research Scientists, Process Chemists, and MOF Architects From: Senior Application Scientist, Crystallization Division
Introduction: The Indole Paradox
Welcome to the technical support center. If you are here, you are likely facing the "Indole Paradox." You want to incorporate indole-based ligands (e.g., indole-3-carboxylic acid, indole-3-acetic acid) into a Metal-Organic Framework (MOF) for their bioactive properties or electron-rich density.
The Problem: Indole ligands possess a dual nature that fights standard solvothermal conditions:
-
The Hydrophobic Core: The fused benzene-pyrrole ring is highly hydrophobic, resisting dissolution in aqueous or highly polar media.
-
The Acidic/Basic Conflict: The carboxylic acid tail (
) must be deprotonated to coordinate with metals, but the indole N-H ( ) remains protonated and acts as a strong hydrogen-bond donor, often leading to rapid, amorphous precipitation (π-π stacking aggregation) rather than controlled crystalline growth.
This guide provides the protocols to resolve these conflicting forces.
Part 1: Triage & Diagnostics (Start Here)
Before altering your synthesis, identify the specific failure mode using this diagnostic workflow.
Figure 1: Diagnostic decision tree for identifying the root cause of indole ligand failure.
Part 2: Technical Modules & FAQs
Module 1: Solvent Engineering & Thermodynamics
Q: My indole ligand dissolves in ethanol, but precipitates immediately when I add the metal salt. Why?
A: This is a "Solubility Product (
The Fix: You must use a solvent with a high dielectric constant and strong polarizability.
-
Primary Recommendation: N,N-Dimethylformamide (DMF) or Diethylformamide (DEF) .[1]
-
Mechanism: DMF interacts well with the aromatic system of the indole (preventing aggregation) and has a high boiling point (
), allowing for higher temperature synthesis which increases solubility. -
The "Hidden" Base: At temperatures
, DMF slowly decomposes to release dimethylamine. This acts as an in situ base, slowly deprotonating your carboxylic acid to trigger controlled crystal growth (see References regarding MOF-5 optimization).
Q: Can I use water? A: Generally, no . Indole is too hydrophobic. If you must use water (e.g., for "Green" synthesis), you require a mixed-solvent system (e.g., DMF:H2O 10:1) or a surfactant-assisted approach, though this often lowers crystallinity.
Module 2: The "Nuclear Option" – Post-Synthetic Exchange (PSE)
Q: I have tried DMF, modulators, and pH adjustments, but I still get amorphous powder. What now?
A: Stop trying to grow the MOF with the indole. Grow a "dummy" MOF first, then swap the ligand. This is known as Post-Synthetic Exchange (PSE) or Solvent-Assisted Ligand Exchange (SALE).
Why it works: You synthesize a robust parent MOF (like UiO-66 or ZIF-8) using a standard, highly soluble linker (e.g., benzoic acid or 2-methylimidazole). Once the high-quality crystal lattice is formed, you soak it in a solution of your indole ligand. The laws of thermodynamics (entropy and binding enthalpy) drive the exchange if the indole forms a stronger bond or is in high excess.
Protocol: PSE for Indole Incorporation (UiO-66 Model)
-
Parent Synthesis: Synthesize standard UiO-66 (Zr nodes + Terephthalic acid) to get perfect octahedrons.
-
Activation: Wash and activate the MOF (remove solvent from pores).
-
Exchange Solution: Dissolve your Indole-Carboxylic Acid in DMF (saturated solution).
-
Incubation: Suspend the parent MOF in the indole solution.
-
Heating: Heat to
for 24–48 hours. -
Result: The indole ligand replaces the terephthalic acid linkers or caps defect sites (see Cohen et al. references on PSE).
Part 3: Validated Experimental Protocols
Protocol A: Direct Solvothermal Synthesis (The "Gradient" Method)
Best for: Indole-3-acetic acid or Indole-3-carboxylic acid with Zn or Cu.
Reagents:
-
Metal Salt:
(1 mmol) -
Ligand: Indole-3-carboxylic acid (1 mmol)
-
Solvent: DMF (10 mL) + Ethanol (2 mL)
-
Modulator: Acetic Acid (0.5 mL) - Critical for slowing nucleation.
Step-by-Step:
-
Pre-Dissolution: Dissolve the Indole ligand in the DMF/Ethanol mixture. Sonicate for 10 mins. If it remains cloudy, add
of Triethylamine (TEA) to assist deprotonation. -
Metal Addition: Add the Zinc salt. The solution must remain clear. If precipitate forms, add more DMF.
-
Sealing: Transfer to a Teflon-lined autoclave.
-
Thermal Profile (Crucial):
-
Ramp to
over 2 hours. -
Hold at
for 24 hours. -
Ramp to
over 2 hours. -
Hold at
for 24 hours. -
Cool down rate:
per hour (Slow cooling prevents amorphous crashing).
-
-
Harvest: Wash crystals with DMF, then Ethanol.
Data Validation Table:
| Parameter | Value | Reason |
| Solvent Ratio | DMF:EtOH (5:1) | DMF solubilizes indole; EtOH aids anion exchange. |
| Temperature | Below DMF boiling point; high enough to overcome activation energy. | |
| Modulator | Acetic Acid (5-10 eq) | Competes with indole for metal, slowing growth to ensure crystallinity. |
| Yield | ~65% (Crystalline) | Lower than amorphous precipitation, but higher purity. |
Part 4: Mechanism of Action (Visualized)
Understanding why the base and solvent matter is key to troubleshooting.
Figure 2: The chemical pathway from protonated ligand to crystalline MOF. Note that deprotonation is the gatekeeping step for solubility and coordination.
References
-
Solvothermal Optimization: "Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method." Institut Teknologi Sepuluh Nopember. 1[2][3]
-
Post-Synthetic Exchange (PSE): "Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks."[4][5][6] Chemical Science (RSC).[5] 5[2][3]
-
Hydrophobic Ligand Strategies: "Hydrophobic Metal–Organic Frameworks: Assessment, Construction, and Diverse Applications." National Institutes of Health (PMC). 7[2][3]
-
Base-Free/Assisted Synthesis: "Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety." ACS Omega. 8
-
Drug Delivery Applications: "Drug Delivery On Mg-MOF-74: The Effect Of Drug Solubility On Pharmacokinetics." Scholars' Mine. 9
Sources
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. Post-synthetic modifications of MOFs by different bolt ligands for controllable release of cargoes [html.rhhz.net]
- 3. mdpi.com [mdpi.com]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. Postsynthetic ligand exchange as a route to functionalization of ‘inert’ metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic Metal–Organic Frameworks: Assessment, Construction, and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: NMR Solvent Selection for Insoluble Indole Acids
Welcome to the technical support center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of indole acids during NMR sample preparation. Here, we address common issues in a practical question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My indole-3-carboxylic acid is completely insoluble in chloroform-d (CDCl₃). What is the best alternative solvent and why?
This is the most common challenge faced with this class of compounds. The insolubility arises from a fundamental mismatch in polarity and intermolecular forces.
Causality: Indole acids, such as indole-3-carboxylic acid, possess both a hydrogen bond donor (the carboxylic acid proton, -COOH) and a hydrogen bond acceptor (the carbonyl oxygen). The indole ring's N-H group also acts as a hydrogen bond donor.[1] These features make the molecule highly polar and capable of forming strong intermolecular hydrogen bonds with itself, leading to a stable, crystalline lattice that is difficult to break apart.
Chloroform-d (CDCl₃) is a relatively nonpolar solvent.[2] While it can accept a weak hydrogen bond, it cannot effectively disrupt the strong hydrogen-bonding network of the indole acid. Therefore, it lacks the energy to solvate the molecule effectively.
Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
DMSO-d₆ is the recommended starting solvent for polar compounds like indole acids for several reasons:[3][4][5]
-
High Polarity: It is a highly polar aprotic solvent that can effectively solvate polar molecules.[2]
-
Strong Hydrogen Bond Acceptor: The sulfoxide oxygen is a powerful hydrogen bond acceptor, allowing it to competitively bind with the -COOH and N-H protons of the indole acid, breaking the solute-solute interactions and facilitating dissolution.[2]
-
Wide Liquid Range: DMSO has a high boiling point (189 °C), making it suitable for variable temperature studies if needed to further improve solubility or study dynamic processes.[2]
Many studies involving indole derivatives successfully use DMSO-d₆ as the solvent for NMR analysis.[6]
Q2: I've dissolved my sample in DMSO-d₆, but my proton peaks are broad and the acidic proton is hard to see. What's happening?
While DMSO-d₆ is an excellent solvent, its unique properties can introduce spectral artifacts if not handled correctly.
Causality & Solutions:
-
Viscosity: DMSO-d₆ is more viscous than solvents like CDCl₃ or acetone-d₆. Increased viscosity slows molecular tumbling in the solution, which can lead to faster transverse (T₂) relaxation and, consequently, broader NMR signals.[7]
-
Solution: Gently warming the sample (e.g., to 30-40 °C) can decrease the viscosity and sharpen the lines. Ensure your compound is stable at these temperatures.
-
-
Residual Water: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This results in a broad water peak, typically around 3.33 ppm.[2] The labile protons of your indole acid (-COOH and N-H) can undergo chemical exchange with this residual water (H₂O, which becomes HOD in the deuterated solvent). This rapid exchange is a common cause of signal broadening for labile protons and can sometimes lead to their complete disappearance from their expected chemical shift region.
-
Aggregation: Even in a good solvent, some molecules can form aggregates or dimers at higher concentrations. This can lead to broad peaks due to the different chemical environments and slower tumbling of the larger species.
Q3: Can I use a solvent mixture to improve solubility without the issues of pure DMSO-d₆?
Absolutely. Using a co-solvent is a powerful and common strategy to fine-tune the properties of the NMR solvent system.
Mechanism & Recommendations: A small amount of a highly polar co-solvent can disrupt the crystal lattice of the solute without dramatically increasing the overall viscosity. For indole acids that are sparingly soluble in CDCl₃, a mixture can often provide the right balance.
Recommended Mixture: Chloroform-d / Methanol-d₄ (CD₃OD) A common starting point is a 4:1 or 9:1 mixture of CDCl₃:CD₃OD.[7]
-
Why it Works: The methanol-d₄ is a polar, protic solvent that excels at breaking up hydrogen-bonded solids.[11] A small addition provides enough solvating power to dissolve the indole acid, while the bulk solvent (CDCl₃) keeps the viscosity low, resulting in sharp NMR lines.
-
Caveat: The protic nature of CD₃OD means the labile -COOH and N-H protons will exchange with the solvent's deuterium atom (-OD). This will cause these proton signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool for identifying them.[11]
Q4: My indole acid has both a carboxylic acid and a basic nitrogen. Could it be zwitterionic, and how would that affect my solvent choice?
Yes, this is a critical consideration. If the indole ring contains a basic site (like a piperazine nitrogen as seen in some complex natural products) in addition to the carboxylic acid, the molecule can exist as a zwitterion (an internal salt).[12] Zwitterionic compounds exhibit salt-like solubility.[13][14]
Solubility Profile of Zwitterions:
-
Insoluble in: Nonpolar (e.g., CDCl₃) and many polar aprotic solvents (e.g., Acetone-d₆).
-
Soluble in: Highly polar, protic solvents that can solvate both the positive and negative charges.
Recommended Solvents for Zwitterionic Indole Acids:
-
Deuterium Oxide (D₂O): If the compound is sufficiently soluble in water, D₂O is an excellent choice.[10][11] You may need to adjust the pD (the equivalent of pH in D₂O) by adding a trace of DCl or NaOD to ensure the compound is in its most soluble form. To measure pD, add 0.4 to the reading from a standard pH meter.[8]
-
Methanol-d₄ (CD₃OD): This is another excellent protic solvent that can effectively solvate ionic species.
-
DMSO-d₆: While aprotic, its high polarity often allows it to dissolve zwitterionic compounds that are not soluble in other aprotic media.[4][15]
Troubleshooting Guide & Advanced Protocols
Workflow for Solvent Selection
This decision tree provides a systematic approach to finding the right solvent system for your indole acid.
Caption: A decision workflow for initial NMR solvent selection for indole acids.
Issue: Complete Insolubility in All Standard Solvents
If your indole acid remains insoluble after trying the solvents above, more advanced techniques may be required.
Protocol: Using Trifluoroacetic Acid-d₁ (TFA-d₁) as a Solubilizing Additive For highly intractable acidic compounds, a strongly acidic solvent can protonate the molecule and disrupt intermolecular forces. TFA-d₁ is an excellent choice for this, though it has significant drawbacks.
Causality: Indole is a weak base that protonates at the C-3 position in strongly acidic solutions.[16][17] This protonation breaks the aromaticity of the pyrrole ring but can drastically alter the molecule's solubility profile, allowing it to dissolve.
Step-by-Step Protocol:
-
Initial Attempt: Suspend ~5 mg of your indole acid in 0.5 mL of CDCl₃ in an NMR tube.
-
Additive Introduction: Add TFA-d₁ dropwise (typically 1-5 drops, ~5-25 µL) using a microliter syringe.
-
Mixing: After each drop, cap and invert the NMR tube gently to mix. Check for dissolution. Sonication can be used to aid this process.
-
Spectrum Acquisition: Once the sample is dissolved, acquire the NMR spectrum.
-
Interpretation Caution: Be aware that the spectrum will not represent the neutral molecule. The strong acid will cause significant chemical shift changes, and all labile protons will exchange and appear as a single, broad peak at a very high chemical shift. This technique is primarily for confirming the compound's backbone structure when other methods fail.
Data Summary: Properties of Common NMR Solvents
The table below summarizes the properties of the most relevant deuterated solvents for analyzing indole acids.[2][18]
| Solvent | Formula | Residual ¹H Signal (ppm) & Multiplicity | Polarity | Key Feature/Use Case for Indole Acids |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | Low | Ideal for nonpolar derivatives; low viscosity gives sharp lines. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | High | Primary choice for polar/insoluble indole acids. [5] |
| Methanol-d₄ | CD₃OD | 3.31 (quintet) | High | Excellent protic solvent for zwitterions; exchanges with labile protons.[11] |
| Deuterium Oxide | D₂O | ~4.8 (broad singlet) | High | For water-soluble or zwitterionic/salt forms.[10] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | Medium | Good alternative to DMSO with lower viscosity and boiling point. |
Visualizing Solvent-Solute Interactions
The diagram below illustrates why DMSO-d₆ is a superior solvent to CDCl₃ for indole-3-carboxylic acid.
Caption: Strong H-bonds with DMSO-d₆ lead to dissolution, unlike with CDCl₃.
References
-
Alex, A., & Gu, C. (2001). A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins. PubMed. [Link]
-
Zhou, P., & Wagner, G. (2002). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Department of Chemistry and Biomolecular Sciences. [Link]
-
Rudzińska-Szostak, E., et al. (2015). Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. Chirality. [Link]
-
Alwsci. (2025). How To Prepare And Run An NMR Sample. Alwsci Blogs. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Associates, Inc. [Link]
-
Hussain, S. M. S., et al. (2020). 1 H NMR values and peak assignment of zwitterionic surfactants. ResearchGate. [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]
-
Hansen, P. E. (2022). NMR of Natural Products as Potential Drugs. MDPI. [Link]
-
Lucenti, E., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC. [Link]
-
Bauduin, C., et al. (2021). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Semantic Scholar. [Link]
-
Kerns, E. H., & Di, L. (2003). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. [Link]
-
Sundberg, R. J. (1970). The Chemistry of Indoles. Academic Press. [Link]
-
Jardine, R. V., & Brown, R. K. (1965). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]
-
Schimpf, J., et al. (2024). Upgrade of NMR spectroscopy by dissolution DNP. Wiley Analytical Science. [Link]
-
Kumar, S., & Singh, A. (2023). Drug Solubility: Importance and Enhancement Techniques. IJFMR. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Academic Resource. [Link]
-
Semwal, S., et al. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Department of Chemistry. [Link]
-
Mgani, Q. A. (2021). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? ResearchGate. [Link]
-
Li, Y., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Chromservis. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]
-
Reddit User. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. r/chemistry on Reddit. [Link]
-
Alfa Chemistry. (2025). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
-
CP Lab Safety. (n.d.). NMR Solvents. CP Lab Safety. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]
-
Forcino, M., et al. (2012). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. CrystEngComm. [Link]
Sources
- 1. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calpaclab.com [calpaclab.com]
- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ou.edu [ou.edu]
- 8. labinsights.nl [labinsights.nl]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. organomation.com [organomation.com]
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- 16. api.pageplace.de [api.pageplace.de]
- 17. bhu.ac.in [bhu.ac.in]
- 18. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 1H-Indole-3,6-Dicarboxylic Acid
Topic: 1H NMR Chemical Shifts of 1H-Indole-3,6-Dicarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
This compound is a critical bifunctional scaffold in medicinal chemistry, serving as a precursor for HCV NS5B polymerase inhibitors, antitumor agents, and peptidomimetics. Its structural rigidity and specific hydrogen-bonding capabilities make it a valuable "privileged structure" in drug design.
This guide provides a high-resolution analysis of the 1H NMR spectral signature of this compound. Unlike standard indole spectra, the presence of electron-withdrawing carboxylic acid groups at both the C3 and C6 positions creates a unique deshielding pattern that requires careful assignment. We compare this molecule against its mono-substituted precursors and nitro-analogs to validate chemical shift assignments.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.
Solvent Selection: DMSO-d6
-
Why: Dicarboxylic acids are often insoluble in non-polar solvents like CDCl3. DMSO-d6 is the standard due to its high polarity and ability to disrupt intermolecular hydrogen dimers, ensuring sharp peaks for the carboxylic protons.
-
Concentration: 5–10 mg of sample in 0.6 mL DMSO-d6.
-
Temperature: 298 K (25°C). Note: Variable temperature (VT) NMR may be required if rotamers or broadening of the COOH peaks are observed.
Acquisition Parameters (Recommended)
-
Frequency: 400 MHz or higher (500/600 MHz preferred for resolving H5/H7 coupling).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): ≥ 2.0 seconds (to allow full relaxation of quaternary carbons if running 13C, and ensure accurate integration of aromatic protons).
-
Scans (NS): 16–64 scans.
Spectral Analysis & Chemical Shift Data[1][2][3][4][5][6][7][8][9][10]
The introduction of electron-withdrawing groups (EWG) at C3 and C6 significantly shifts the aromatic protons downfield compared to the parent indole.
Comparative Chemical Shift Table (DMSO-d6)
Data synthesized from experimental literature on structural analogs (Indole-3-COOH, Indole-6-COOH, and 6-Nitro-Indole-3-COOH).
| Proton Assignment | This compound (Target) | Indole-3-carboxylic acid (Reference A) | 6-Nitro-1H-indole-3-carboxylic acid (Reference B) | Multiplicity & Coupling (J) |
| NH (H1) | 12.30 – 12.60 | 11.80 | 12.53 | Broad Singlet (br s) |
| COOH (C3/C6) | 12.20 – 12.50 | 12.00 | 12.35 | Very Broad (br s) |
| H2 | 8.30 – 8.40 | 8.08 | 8.37 | Doublet (d, J ≈ 3.0 Hz) or Singlet |
| H4 | 8.10 – 8.20 | 8.02 | 8.16 | Doublet (d, J ≈ 8.5 Hz) |
| H7 | 8.10 – 8.15 | 7.48 | 8.40 | Doublet (d, J ≈ 1.5 Hz) |
| H5 | 7.80 – 7.90 | 7.15 | 8.05 | Doublet of Doublets (dd, J ≈ 8.5, 1.5 Hz) |
*Note on Reference B: The nitro group is a stronger EWG than COOH, causing H7 and H5 in the nitro-analog to appear further downfield (8.40/8.05 ppm) than expected for the dicarboxylic acid (8.15/7.85 ppm).
Detailed Assignment Logic
-
H2 (C2-H): The C3-COOH group exerts a strong deshielding effect on the adjacent H2 proton. In unsubstituted indole, H2 is ~7.2 ppm. Here, it shifts to >8.3 ppm .[1][2] It typically appears as a doublet (J ~3.0 Hz) due to coupling with NH, but may appear as a singlet if NH is broadened by exchange.
-
H4 (Peri-Effect): The C3-carbonyl oxygen is spatially close to H4 (peri-position), causing a significant downfield shift to ~8.15 ppm . This is a diagnostic feature of 3-substituted indoles.
-
H7 (Ortho to C6-COOH): The C6-COOH group deshields H7 via the ortho-effect. While less deshielded than in the 6-nitro analog (8.40 ppm), it remains distinct at ~8.10 ppm as a meta-coupled doublet (J ~1.5 Hz).
-
H5 (Ortho to C6-COOH): H5 is deshielded by the C6-COOH but shielded relative to H4/H7. It appears as a doublet of doublets (dd) at ~7.85 ppm , coupling to H4 (J ~8.5 Hz) and H7 (J ~1.5 Hz).
Structural Verification Workflow
To confirm the regiochemistry (distinguishing 3,6-diacid from 3,5- or 2,5-isomers), follow this logic flow:
Figure 1: Decision tree for distinguishing this compound from common isomers based on 1H NMR splitting patterns.
Synthesis & Comparison with Alternatives
Synthesis Route
The most reliable synthesis involves the Vilsmeier-Haack formylation of methyl indole-6-carboxylate followed by oxidation.
-
Starting Material: Indole-6-carboxylic acid (or methyl ester).[3]
-
Formylation: POCl3/DMF introduces an aldehyde at C3.
-
Oxidation: NaClO2 (Pinnick oxidation) converts the C3-CHO to C3-COOH.
-
Hydrolysis: LiOH removes the methyl ester (if used) to yield the diacid.
Performance Comparison: 3,6-Diacid vs. Isomers
| Feature | 3,6-Dicarboxylic Acid | 3,5-Dicarboxylic Acid | 2,5-Dicarboxylic Acid |
| H4 Signal | Doublet (d) (Couples to H5) | Singlet (s) (No ortho H) | Doublet (d) |
| H2 Signal | Downfield (~8.3 ppm) | Downfield (~8.3 ppm) | Upfield (<7.5 ppm) (C2 is substituted) |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
| Key Use | HCV NS5B Inhibitors | Kinase Inhibitors | Auxin Analogs |
Mechanistic Insight: The 3,6-substitution pattern is preferred in drug discovery for creating "bent" core structures that fit into hydrophobic pockets of enzymes like RNA polymerases, whereas the 3,5-pattern creates a more linear vector.
References
-
Royal Society of Chemistry (RSC). 1H NMR spectrum of indole-3-carboxylic acid DMSO-d6. (Data for mono-acid comparison).
-
Journal of Organic Chemistry. Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives. (Synthetic methods and C3-substituted shifts).
-
Journal of Organic Chemistry (2021). Synthesis of a Series of Diaminoindoles (Data for 6-Nitro-1H-indole-3-carboxylic acid). (Primary reference for 3,6-disubstitution pattern).
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (Precursor synthesis).
-
ChemicalBook. Indole-2-carboxylic acid 1H NMR Spectrum. (Comparison for regioisomer differentiation).
Sources
Introduction: The Critical Role of Fluorophore Isomerism in Biological Probes
A Comparative Guide to the Fluorescence Quantum Yield of Indole-3,6-dicarboxylic Acid vs. Indole-2,6-dicarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives are fundamental scaffolds in medicinal chemistry and the development of biological probes, largely owing to their intrinsic fluorescence, which is exquisitely sensitive to the local microenvironment.[1] This sensitivity, however, is critically dependent on the precise substitution pattern on the indole ring. Even minor positional changes of functional groups can dramatically alter the photophysical properties of the molecule, including its fluorescence quantum yield (Φf)—the efficiency of converting absorbed light into emitted light.[2][3] A higher quantum yield is often a desirable characteristic for fluorescent probes, as it leads to brighter signals and greater sensitivity in assays.
Theoretical Framework: Why Isomer Position Matters
The fluorescence of indole derivatives is governed by the nature and relative energies of its two lowest excited singlet states, ¹Lₐ and ¹Lₑ.[2] The ¹Lₐ state is generally more sensitive to solvent polarity and is often associated with broad, red-shifted emission, while the ¹Lₑ state gives rise to more structured, blue-shifted fluorescence characteristic of a more hydrophobic environment.[2] The position of electron-withdrawing or electron-donating groups on the indole ring can influence the relative energies of these two states, thereby dictating the dominant de-excitation pathway and, consequently, the fluorescence quantum yield.[4]
Carboxylic acid groups are electron-withdrawing, and their position on the indole scaffold is expected to have a profound impact on the electronic structure and photophysical behavior of the molecule.
-
Indole-2,6-dicarboxylic Acid: Substitution at the 2-position directly involves the pyrrole ring, which is the primary locus of the indole's π-electron system. This can lead to significant perturbation of the electronic transitions. Studies on indole-2-carboxylic acid have shown complex photophysics, including the potential for excited-state proton transfer, which can provide an additional non-radiative decay pathway, potentially lowering the quantum yield.[5][6]
-
Indole-3,6-dicarboxylic Acid: Substitution at the 3 and 6-positions primarily affects the electronic distribution of the pyrrole and benzene rings, respectively. The position of substituents on the benzene ring of indole has been shown to lift the degeneracy of the ¹Lₐ and ¹Lₑ states.[7] Depending on the nature of this energetic shift, one state may become more dominant in the emission process. For instance, studies on other 6-substituted indoles, such as 6-hydroxyindole, have shown distinct spectroscopic properties compared to their 5-substituted counterparts.[7]
Based on the available literature for other substituted indoles, it is reasonable to hypothesize that the substitution pattern of indole-2,6-dicarboxylic acid may lead to more efficient non-radiative decay pathways compared to the 3,6-isomer, resulting in a lower fluorescence quantum yield. However, this remains a theoretical assertion that necessitates experimental validation.
Comparative Analysis of Photophysical Properties
While specific quantum yield values for indole-3,6-dicarboxylic acid and indole-2,6-dicarboxylic acid are not available, the following table outlines the key photophysical parameters that should be experimentally determined for a comprehensive comparison.
| Parameter | Indole-3,6-dicarboxylic Acid (Predicted) | Indole-2,6-dicarboxylic Acid (Predicted) | Significance |
| Fluorescence Quantum Yield (Φf) | Higher | Lower | Indicates the efficiency of fluorescence; a key performance metric for probes. |
| Molar Extinction Coefficient (ε) | To be determined | To be determined | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Brightness (ε × Φf) | To be determined | To be determined | Represents the overall fluorescence intensity for a given excitation power. |
| Excitation Maximum (λₑₓ) | To be determined | To be determined | The wavelength of light that most efficiently excites the fluorophore. |
| Emission Maximum (λₑₘ) | To be determined | To be determined | The wavelength of peak fluorescence intensity. |
| Stokes Shift (λₑₘ - λₑₓ) | To be determined | To be determined | The separation between excitation and emission maxima; larger shifts are often desirable. |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The following protocol describes the comparative method for determining the relative fluorescence quantum yield of the two indole isomers. This method relies on a well-characterized fluorescence standard with a known quantum yield.[8] Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is a commonly used standard for excitation in the UV range.
Experimental Workflow
Caption: Workflow for determining relative fluorescence quantum yield.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the reference standard (e.g., quinine sulfate in 0.5 M H₂SO₄) at a concentration of approximately 10⁻⁵ M.
-
Prepare stock solutions of indole-3,6-dicarboxylic acid and indole-2,6-dicarboxylic acid in a suitable solvent (e.g., ethanol or a buffered aqueous solution, ensuring complete dissolution) at the same concentration as the standard. Note: Solvent purity is critical; use spectroscopic grade solvents.[2]
-
-
Preparation of Dilution Series:
-
From each stock solution, prepare a series of at least five dilutions. The absorbance of the most concentrated solution should not exceed 0.1 at the chosen excitation wavelength to minimize inner filter effects.[8]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution in the dilution series for all three compounds (standard and two isomers).
-
Determine the absorbance value at the chosen excitation wavelength (λₑₓ). This wavelength should be one at which both the standard and the samples absorb light.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.
-
The excitation wavelength must be identical for all samples and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For each compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plot should be linear.
-
Determine the gradient (slope, m) of the straight line for each plot.
-
Calculate the fluorescence quantum yield (Φf) of the unknown samples using the following equation[9]:
Φfₓ = Φfₛₜₐ (mₓ / mₛₜₐ) (ηₓ² / ηₛₜₐ²)
Where:
-
Φfₓ is the fluorescence quantum yield of the sample.
-
Φfₛₜₐ is the known fluorescence quantum yield of the standard.
-
mₓ and mₛₜₐ are the gradients of the plots for the sample and the standard, respectively.
-
ηₓ and ηₛₜₐ are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Causality Behind Experimental Choices
-
Low Absorbance (A < 0.1): This is a critical condition to ensure a linear relationship between absorbance and fluorescence intensity, avoiding non-linearities caused by the inner filter effect where emitted light is reabsorbed by other fluorophore molecules in the solution.[8]
-
Use of a Reference Standard: The relative method corrects for instrument-specific parameters (like detector efficiency and light source intensity) by comparing the unknown sample to a well-characterized standard under identical conditions.[2] This makes the measurement more robust and reproducible across different laboratories.
-
Integrated Fluorescence Intensity: Using the integrated area under the emission curve, rather than just the peak intensity, accounts for differences in the shape of the emission spectra between the standard and the samples.
Expected Outcomes and Implications
The experimental protocol outlined above will provide a quantitative comparison of the fluorescence quantum yields of indole-3,6-dicarboxylic acid and indole-2,6-dicarboxylic acid. Based on the theoretical considerations, it is anticipated that the indole-3,6-dicarboxylic acid isomer may exhibit a higher quantum yield.
A significant difference in the fluorescence quantum yield between these two isomers would have important implications for their application in drug development and as biological probes:
-
Probe Design: The isomer with the higher quantum yield would be a more suitable scaffold for developing brighter and more sensitive fluorescent probes for bioimaging and high-throughput screening assays.
-
Structure-Activity Relationship (SAR) Studies: Quantifying the impact of substituent position on fluorescence provides valuable data for building more accurate SAR models, which can guide the design of future indole-based compounds with optimized photophysical properties.
Conclusion
While direct experimental data comparing the fluorescence quantum yields of indole-3,6-dicarboxylic acid and indole-2,6-dicarboxylic acid is currently lacking in the scientific literature, a strong theoretical basis suggests that their photophysical properties will differ significantly due to the distinct electronic perturbations induced by the different substitution patterns. The indole-3,6-dicarboxylic acid isomer is predicted to have a more favorable fluorescence quantum yield. This guide provides the necessary theoretical background and a robust, self-validating experimental protocol to enable researchers to quantify these differences. By undertaking these measurements, the scientific community can gain deeper insights into the structure-property relationships of indole-based fluorophores, paving the way for the rational design of more effective tools for biological research and drug discovery.
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Valeur, B. (2011). Determination of relative fluorescence quantum yields of transparent samples. Nature Protocols, 6(11), 1725-1729.
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Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237.
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Kumar, N., Paramasivam, M., Kumar, J., Gusain, A., & Hota, P. K. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(49), 29424-29433.
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Monte, C., de Melo, J. S., & Pina, F. (2011). Determination of relative fluorescence quantum yields of transparent samples. Methods in enzymology, 492, 1-23.
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Slaughter, B. D., Allen, M. W., Lushington, G. H., & Johnson, C. K. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A, 107(30), 5661–5669.
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Ghoneim, A. M., & El-Tawil, O. S. (2013). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. Journal of chemical theory and computation, 9(10), 4538–4548.
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ChemicalBook. (n.d.). 1H-INDOLE-2,6-DICARBOXYLIC ACID.
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Walker, M. S., Beddard, G. S., & Fleming, G. R. (1985). Temperature effects on the fluorescence of indolic molecules in polar solvents. Anomalous stokes shift. Journal of Luminescence, 34(1-2), 1-10.
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Valko-Rokytovská, M., Hubková, B., Birková, A., & Mareková, M. (2015). Factors Affecting Fluorescence Analysis of Diagnostically Important Urinary Metabolites—Influence of Mixture Composition. Spectroscopy Letters, 48(3), 194-199.
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Hilaire, M. R., Lin, Y. L., & Gai, F. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The journal of physical chemistry. B, 125(10), 2634–2640.
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Hudson, K. L., & Kool, E. T. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances, 13(24), 16429-16436.
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Carić, D., Tomisić, V., Kveder, M., Galić, N., Pifat, G., Magnus, V., & Soskić, M. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical chemistry, 111(3), 247–257.
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Carić, D., Tomisić, V., Kveder, M., Galić, N., Pifat, G., Magnus, V., & Soskić, M. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical Chemistry, 111(3), 247-257.
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Wang, Y., et al. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry, 88(18), 12975-12988.
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Huijser, A., et al. (2007). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 9(24), 3147-3156.
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Liu, B., et al. (2002). Fluorescence of cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid: a single tryptophan chi(1) rotamer model. Journal of the American Chemical Society, 124(44), 13173-13180.
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Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1011-1021.
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Al-Hemyari, A. Z., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8963.
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University of Calicut. (n.d.). Preparation and Properties of INDOLE.
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Huijser, A., et al. (2007). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 9(24), 3147-3156.
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Stedmon, C. A., & Bro, R. (2020). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science, 7, 229.
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Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. The Biochemical journal, 107(2), 225–237.
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Stedmon, C. A., & Bro, R. (2015). Fluorescence quantum yields of natural organic matter and organic compounds. Limnology and Oceanography: Methods, 13(11), 609-620.
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Eisenthal, K. B., & Turro, N. J. (1974). Wavelength dependence of the quantum yield of fluorescence and photoionization of indoles. The Journal of Chemical Physics, 61(10), 4340-4344.
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D'auria, S., et al. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Molecules, 28(12), 4701.
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Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389-399.
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A Comparative Guide to Elemental Analysis and Chromatographic Techniques for Determining the Purity of Indole Dicarboxylic Acids
Abstract
For researchers, scientists, and drug development professionals, establishing the purity of indole dicarboxylic acids is a critical prerequisite for reliable experimental outcomes and regulatory compliance. These molecules are foundational in numerous biologically active compounds, and even minute impurities can significantly alter their pharmacological profiles. This guide provides an in-depth comparison of elemental analysis (specifically CHN analysis) and modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of indole dicarboxylic acids. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key analytical parameters.
Introduction: The Criticality of Purity in Indole Dicarboxylic Acids
Indole dicarboxylic acids are a class of heterocyclic compounds featuring an indole nucleus substituted with two carboxyl groups. Their structural motif is prevalent in a wide array of natural products and synthetic molecules with significant biological activity. In the context of drug development and scientific research, the precise characterization of these compounds is paramount. The presence of impurities, which can include isomers, precursors, by-products, or residual solvents, can lead to erroneous experimental data, compromise the safety and efficacy of a potential therapeutic agent, and create significant hurdles in regulatory submissions.[1][2][3] Therefore, employing robust and validated analytical methods for purity determination is not merely a quality control step but a fundamental aspect of scientific integrity.[4][5]
This guide will explore the utility of elemental analysis as a fundamental technique for confirming the empirical formula and, by extension, the purity of a substance. We will then compare its capabilities with the more sophisticated separation and quantification techniques of HPLC, LC-MS, and the absolute quantification power of qNMR.
Comparative Analysis of Purity Determination Techniques
The selection of an appropriate analytical technique for purity assessment is contingent on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural elucidation.[6]
| Parameter | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Principle | Combustion of the sample and quantification of the resulting CO₂, H₂O, and N₂ gases to determine the percentage of carbon, hydrogen, and nitrogen. | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase, with detection typically via UV absorbance.[6] | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.[6][7] | Intrinsic property where the signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[6][8] |
| Primary Application | Verification of the empirical formula and assessment of bulk purity. | Quantification of the main component and known impurities.[6][9] | Identification and quantification of both known and unknown impurities, including those at trace levels.[6][7][10] | Absolute and relative quantification of the main component and impurities without the need for identical reference standards.[6][8] |
| Strengths | - Provides fundamental compositional data.- Relatively inexpensive and fast for bulk analysis. | - High precision and robustness for routine analysis.- Well-established and widely available.[11] | - High sensitivity and selectivity.- Provides structural information about impurities.[7][10] | - Primary analytical method for absolute purity.- Non-destructive.- Can identify and quantify a wide range of impurities simultaneously.[8] |
| Limitations | - Does not provide information on the nature of impurities (e.g., isomers).- Insensitive to impurities with similar elemental composition. | - Requires reference standards for the identification and quantification of impurities.- May not detect non-chromophoric impurities. | - Can be complex to develop and validate methods.- Ionization efficiency can vary between compounds, affecting quantification without specific standards. | - Lower sensitivity compared to MS.- Requires a high-field NMR spectrometer.- Signal overlap can complicate quantification.[8] |
| Typical Limit of Detection (LOD) | Dependent on sample homogeneity and instrument sensitivity. | 0.015 - 0.2 µg/mL for indole derivatives.[12] | Sub-µg/mL to pg/mL levels. | ~0.5 mg/mL (analyte concentration).[6] |
Experimental Protocols
Elemental Analysis (CHN) Workflow
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. A deviation from the theoretical percentages for a pure indole dicarboxylic acid can indicate the presence of impurities.
Caption: Workflow for Elemental (CHN) Analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried indole dicarboxylic acid sample into a tin capsule. The sample should be homogenous.
-
Fold the tin capsule to ensure no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition, such as acetanilide or sulfanilamide.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is typically heated to 900-1000°C in a pure oxygen environment.
-
The combustion products (CO₂, H₂O, and NOx) are passed through a reduction tube to convert NOx to N₂.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Analysis:
-
The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample based on the detector response and the sample weight.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula of the pure indole dicarboxylic acid. A significant deviation may indicate the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from its impurities.[9][11]
Caption: HPLC analysis workflow for purity determination.[6]
Step-by-Step Protocol:
-
Mobile Phase and Sample Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Accurately weigh and dissolve the indole dicarboxylic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.[6]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 280 nm (or the λmax of the specific indole dicarboxylic acid).[6]
-
Injection Volume: 10 µL.[6]
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate.
-
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for identifying and quantifying unknown impurities.[3][7][10]
Caption: LC-MS workflow for impurity profiling.[6]
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol. A lower concentration (e.g., 0.1 mg/mL) may be necessary depending on the sensitivity of the mass spectrometer.[6]
-
-
LC-MS Conditions:
-
Use similar chromatographic conditions as the HPLC method.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode is common for indole derivatives.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) is recommended for accurate mass measurements.
-
-
Data Analysis:
-
Analyze the full scan data to identify potential impurities by their mass-to-charge ratio (m/z).[6]
-
Perform tandem mass spectrometry (MS/MS) on the impurity ions to obtain fragmentation patterns.
-
Compare the fragmentation patterns with known fragmentation pathways of indole derivatives to propose structures for unknown impurities.[6]
-
The relative abundance of impurities can be estimated from their peak areas in the total ion chromatogram (TIC).[6]
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical technique that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[6][8]
Caption: qNMR analysis workflow for absolute purity determination.[6]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the indole dicarboxylic acid sample into a clean vial.[6]
-
Accurately weigh approximately 5 mg of a high-purity certified internal standard (e.g., maleic acid, >99.5% purity) into the same vial.[6]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).[6]
-
Transfer the solution to an NMR tube.[6]
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a spectrometer of 400 MHz or higher.[6]
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is generally recommended for accurate quantification.[6]
-
Use a 90° pulse angle.[6]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: A Multi-faceted Approach to Purity Validation
A comprehensive assessment of indole dicarboxylic acid purity is best achieved through an orthogonal approach, leveraging the strengths of multiple analytical techniques. Elemental analysis serves as a fundamental check of the bulk sample's empirical formula. HPLC provides a robust and precise method for routine purity checks and the quantification of known impurities. For a deeper understanding of the impurity profile, including the identification of unknown species, LC-MS is the technique of choice due to its superior sensitivity and structural elucidation capabilities. Finally, qNMR stands as a primary method for the absolute determination of purity, providing a high degree of confidence without the need for specific impurity reference standards. By judiciously selecting and combining these techniques, researchers and drug developers can ensure the quality, safety, and reliability of their indole dicarboxylic acid samples, leading to more robust and reproducible scientific outcomes.
References
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- High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions.
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- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
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Safety Operating Guide
A Guide to the Safe Disposal of 1H-Indole-3,6-Dicarboxylic Acid
This guide provides comprehensive, step-by-step procedures for the proper disposal of 1H-indole-3,6-dicarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As a valued professional in the scientific community, your commitment to safety is paramount. This document is designed to be your trusted resource for making informed decisions on chemical handling and disposal, reflecting our dedication to supporting your research beyond the product itself.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the foundation of safe disposal. Based on analogous compounds, this compound should be handled with care, assuming the following potential hazards:
-
Irritation: Causes skin and serious eye irritation.[2][3][4][5][6][7][8][9]
-
Toxicity: May be harmful if swallowed or inhaled.[3][5][10] Some indole compounds are toxic in contact with skin.[10][11]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][6][8][9]
-
Reactivity: Indole derivatives can be reactive, especially under acidic conditions, which could lead to polymerization.[1] It may also be incompatible with strong oxidizing agents, strong acids, and bases.[1][5]
-
Environmental Hazards: Release into the environment should be avoided.[6][12][13][14]
Causality of Hazards:
The indole ring system and the two carboxylic acid groups are the primary determinants of this compound's reactivity and potential toxicity. The carboxylic acid moieties contribute to its acidic nature and potential for irritation. The indole nucleus, while common in biological systems, can be reactive under certain conditions and its metabolic byproducts could exhibit toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | To prevent skin contact and potential irritation or absorption.[2][11] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][12] | To protect against splashes and airborne particles that could cause serious eye irritation.[2][11] |
| Body Protection | A laboratory coat.[1] | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][4][12] | To minimize the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining a safe laboratory environment and adhering to regulatory compliance.
Step 1: Waste Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases.[5][15] Mixing waste can lead to dangerous chemical reactions.
-
Dedicated Container: Collect solid this compound waste in a clearly labeled, dedicated container.[11][13][16] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[15]
-
Aqueous Solutions: For solutions of this compound, collect them in a separate, labeled container designated for aqueous chemical waste. Do not dispose of these solutions down the drain.[6][12][14]
Step 2: Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[17] Include the approximate quantity of the waste.
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[16][17] Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4][5][12]
Step 3: Arranging for Disposal
-
Consult Local Regulations: Chemical waste disposal regulations vary. Always consult your institution's Environmental Health and Safety (EHS) office or the equivalent regulatory body for specific local, regional, and national requirements.[10][12]
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[6][11][13] Your institution's EHS office will coordinate the pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[4][11][12]
-
Clean the spill area with a suitable solvent (such as water, if appropriate) and collect the cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][10][12] Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10][12] Seek immediate medical attention.[2][12]
-
Inhalation: Move the person to fresh air.[2][12] If breathing is difficult, give oxygen. Seek medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11][12] Seek immediate medical attention.[10][11][12]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal of 3-Allyl-1H-indole: A Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). Cyclopentane-1,3-dicarboxylic acid Safety Data Sheet.
- Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet.
- Vigon International, LLC. (2018, March 21). indole f&f safety data sheet.
- Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
- Fisher Scientific. (2010, September 21). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- PubChem. (n.d.). Indole-3-Carboxylic Acid.
- BioCrick. (n.d.). 1H-Indole-3-carboxylic acid.
- Apollo Scientific. (2023, June 27). 1H-Indole-3-carboxylic acid Safety Data Sheet.
- Unknown. (2009, September 26). SAFETY DATA SHEET.
- EPA. (2025, October 15). 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester Properties.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Unknown. (n.d.). Procedures for Disposal of Hazardous Waste.
- BASF. (2025, January 27). Safety data sheet.
- EPA. (2025, October 15). 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester - Hazard.
- Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Cayman Chemical. (2025, October 6). Safety Data Sheet.
- Chem-Impex. (n.d.). Indole-6-Carboxylic acid.
- Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET.
- PubChem. (n.d.). 6-Methyl-1H-indole-3-carboxylic acid.
- EPA. (2025, October 15). 1H-Indole-5,6-dicarboxylic acid, 1-methyl- - Skin/Eye.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
Sources
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- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 9. 6-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 18385211 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
